molecular formula C19H18O6 B1245422 Luzonidial B

Luzonidial B

Cat. No.: B1245422
M. Wt: 342.3 g/mol
InChI Key: IOKUHHOVWITKLG-DYKRAQSHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luzonidial B is a bioactive diterpenoid isolated from the leaves of Viburnum luzonicum (LV SONG JIA MI), a plant traditionally used in herbal medicine. Its chemical structure is characterized by a C24H30O9 molecular formula (molecular weight: 462.5 g/mol) and a distinctive bicyclic framework with multiple oxygenated functional groups, including hydroxyl and carbonyl moieties . The compound exhibits a specific optical rotation of [α]D²¹ = +54.1°, distinguishing it from structurally related analogs. Pharmacologically, this compound demonstrates cytotoxic activity against cancer cell lines, particularly HeLa-S3 cervical cancer cells, with an IC50 value of 0.71 μM—comparable to the reference drug cisplatin (IC50: 0.62 μM) . Its yield from the natural source is relatively low (0.00082%), posing challenges for large-scale applications .

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

[(1S,4R)-3-formyl-2-(hydroxymethyl)-4-(3-oxoprop-1-en-2-yl)cyclopent-2-en-1-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H18O6/c1-12(9-20)15-8-18(17(11-22)16(15)10-21)25-19(24)7-4-13-2-5-14(23)6-3-13/h2-7,9-10,15,18,22-23H,1,8,11H2/b7-4-/t15-,18+/m1/s1

InChI Key

IOKUHHOVWITKLG-DYKRAQSHSA-N

Isomeric SMILES

C=C(C=O)[C@H]1C[C@@H](C(=C1C=O)CO)OC(=O)/C=C\C2=CC=C(C=C2)O

Canonical SMILES

C=C(C=O)C1CC(C(=C1C=O)CO)OC(=O)C=CC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Luzonidial B belongs to the Luzonoid family, which includes diterpenoids such as Luzonoid B, Luzonidial A, and Luzonoid C. These compounds share a common biosynthetic origin but differ in substituents, stereochemistry, and bioactivity.

Table 1: Structural and Physical Properties of this compound and Analogs
Compound Molecular Formula Molecular Weight (g/mol) [α]D²¹ (°) Yield (%)
This compound C24H30O9 462.5 +54.1 0.00082
Luzonidial A C19H20O7 360.4 -1.9 0.00026
Luzonoid B C24H30O9 462.5 +52.3 0.0015
Luzonoid C C20H24O8 392.4 +48.6 0.0033

Source: Zhou et al. (2011)

Key Observations :

  • Structural Differences: this compound and Luzonoid B share the same molecular formula but differ in stereochemical configurations, as evidenced by their distinct optical rotations. Luzonidial A, with a smaller molecular framework (C19H20O7), lacks the extended side chains seen in this compound .
  • Yield Variations: Luzonoid C has the highest yield (0.0033%), making it more accessible for research than this compound (0.00082%) .

Pharmacological Activity Comparison

Cytotoxicity against HeLa-S3 cells is a hallmark of Luzonoid compounds, but potency varies significantly.

Table 2: Cytotoxic Activity (IC50) of this compound and Analogs
Compound IC50 (μM) Reference Drug (Cisplatin IC50: 0.62 μM)
This compound 0.71 Comparable
Luzonoid B 1.20 Less potent
Luzonoid C 2.50 Least potent
Luzonidial A 1.80 Moderate activity

Source: Zhou et al. (2011)

Key Findings :

  • Potency : this compound is the most potent analog, with an IC50 close to cisplatin. Its bioactivity likely stems from its oxygen-rich structure , enhancing interactions with cellular targets.
  • Structure-Activity Relationship (SAR): The presence of additional hydroxyl groups in this compound compared to Luzonoid C correlates with improved cytotoxicity. Conversely, Luzonidial A’s reduced potency may reflect its simpler structure and lower oxygen content .

Functional and Practical Implications

  • Natural Source Limitations: Despite its potency, this compound’s low yield (0.00082%) limits its utility. Synthetic or biotechnological approaches (e.g., microbial fermentation) are needed to scale production .
  • Therapeutic Potential: this compound’s efficacy against HeLa-S3 cells suggests promise for anticancer drug development, though in vivo studies are required to validate safety and efficacy.
  • Comparative Advantages: this compound outperforms Luzonoid B and C in cytotoxicity but is less abundant. Luzonoid C, with higher yield and moderate activity, may serve as a lead for structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luzonidial B
Reactant of Route 2
Reactant of Route 2
Luzonidial B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.